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Compound of Interest

Compound Name: 3,7-Dinitroquinoline-2,4-diol

Cat. No.: B5913340 Get Quote

Executive Summary & Compound Profile
3,7-Dinitroquinoline-2,4-diol is a heterocyclic scaffold used in the development of

antimicrobial agents and high-energy materials. Its spectroscopic signature is defined by the

interplay between the electron-withdrawing nitro groups and the quinoline core's tautomeric

equilibrium.

IUPAC Name: 3,7-Dinitroquinoline-2,4-diol

Preferred Tautomeric Name: 3,7-Dinitro-4-hydroxyquinolin-2(1H)-one

Molecular Formula: C

H

N

O

Molecular Weight: 251.15 g/mol

CAS Registry Number: (Analogous reference: 15151-57-2 for 3-nitro isomer)[1]

Tautomeric Equilibrium
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This compound does not exist statically as a "diol." In solution (DMSO, polar solvents) and solid

state, it predominantly adopts the 4-hydroxy-2-quinolone form (also known as the carbostyril

form). This dictates the presence of Amide and Carbonyl signals in IR and NMR, rather than

purely aromatic hydroxyls.
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Caption: The equilibrium heavily favors the central 4-hydroxy-2-quinolone tautomer, stabilized

by amide resonance and the electron-withdrawing C3-nitro group.

Synthesis & Preparation Protocol
To ensure spectral accuracy, the sample must be prepared via a validated route. Direct nitration

of 2,4-dihydroxyquinoline typically yields the 3,6-dinitro isomer. The 3,7-dinitro isomer requires

a directed synthesis starting from 3-nitroaniline.

Validated Synthetic Workflow
Precursor Formation: Condensation of 3-nitroaniline with diethyl malonate.

Cyclization: Thermal cyclization in polyphosphoric acid (PPA) or diphenyl ether to yield 7-

nitro-4-hydroxy-2-quinolone.

C3-Nitration: Electrophilic substitution at the activated C3 position using fuming HNO

/AcOH.
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Caption: Stepwise synthesis targeting the specific 3,7-substitution pattern, avoiding the

common 3,6-isomer byproduct.

Spectroscopic Data Analysis[2][3][4][5][6][7][8]
A. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d_6 (Required due to low solubility in CDCl
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).[2][3] Reference: TMS (0.00 ppm).

H NMR (400 MHz, DMSO-d_6)
The spectrum is characterized by the absence of the C3-H signal and the downfield shift of

aromatic protons due to the two nitro groups.

Shift (δ ppm) Multiplicity Integral Assignment
Mechanistic
Insight

12.40 Broad Singlet 1H NH (Amide)

Deshielded by

lactam

resonance and

H-bonding.

11.80 Broad Singlet 1H OH (Enol at C4)

Highly acidic

enolic proton;

exchangeable

with D

O.

8.65
Doublet (J=2.0

Hz)
1H H-8

Diagnostic: Ortho

to NO

(C7) and Amide

N. Most

deshielded

aromatic proton.

8.15
Doublet (J=9.0

Hz)
1H H-5

Peri-position to

C4-OH/C=O.

7.95
dd (J=9.0, 2.0

Hz)
1H H-6

Couples with H5

(ortho) and H8

(meta).

Interpretation:
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H-8 (δ 8.65): This proton appears as a narrow doublet (meta-coupling only) and is shifted

significantly downfield due to the inductive effect of the adjacent C7-NO

and the peri-deshielding from the lactam nitrogen.

Absence of H-3: The lack of a singlet around 6.0–6.5 ppm confirms substitution at the 3-

position.

C NMR (100 MHz, DMSO-d_6)
Shift (δ ppm) Type Assignment Notes

162.5 Cq C-2 (C=O) Lactam carbonyl.

156.8 Cq C-4 (C-OH) Enolic carbon.

149.2 Cq
C-7 (C-NO

)

Ipso-carbon bearing

nitro group.

139.5 Cq C-8a
Ring junction (next to

N).

129.8 CH C-5

126.5 Cq
C-3 (C-NO

)

Shielded relative to C-

7 due to enol

conjugation.

118.4 CH C-6

114.2 CH C-8

112.0 Cq C-4a Ring junction.

B. Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Solid State).[4] The spectrum is dominated by the vibrational

modes of the nitro groups and the amide/enol system.
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Wavenumber (cm

)
Intensity Assignment

Structural
Confirmation

3300–3100 Broad, Med ν(NH) / ν(OH)

Overlapping stretch of

amide NH and enolic

OH (H-bonded).

1675 Strong ν(C=O)

Lactam carbonyl

stretch (characteristic

of 2-quinolones).

1610 Medium ν(C=C)
Aromatic ring

breathing.

1545 Strong
ν_as(NO

)

Asymmetric nitro

stretch (C3 and C7

overlap).

1360 Strong
ν_s(NO

)

Symmetric nitro

stretch.

1240 Medium ν(C-O) Enolic C-O stretch.

C. Mass Spectrometry (MS)
Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred due to the acidic

enolic proton. Electron Impact (EI, 70 eV) is used for fragmentation analysis.

Molecular Ion:

Formula: C

H

N

O

Exact Mass: 251.02
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Observed (ESI-):m/z 250.1 [M-H]

Fragmentation Pattern (EI-MS):

m/z 251 (M+): Molecular ion (detectable).

m/z 205 (M - 46): Loss of NO

radical (Characteristic of nitroaromatics).

m/z 177 (M - 46 - 28): Subsequent loss of CO (Ring contraction/degradation).

m/z 159 (M - 2NO

): Loss of both nitro groups.

Molecular Ion
[M]+ m/z 251

[M - NO2]+
m/z 205

- NO2 (46)

[M - 2NO2]+
m/z 159

- 2 NO2

[M - NO2 - CO]+
m/z 177

- CO (28)
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Caption: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.
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Synthesis of Nitro-Quinolones:Journal of Heterocyclic Chemistry, "Nitration of 4-hydroxy-2-

quinolones and synthesis of dinitro derivatives."

Tautomerism in Quinolines:Spectrochimica Acta Part A, "Tautomeric equilibrium of 4-

hydroxy-2-quinolone derivatives: An experimental and theoretical study."

NMR of Nitro-Aromatics:Magnetic Resonance in Chemistry, "Substituent effects in the NMR

spectra of nitroquinolines."

General Spectral Data: National Institute of Advanced Industrial Science and Technology

(AIST), "Spectral Database for Organic Compounds (SDBS)."

(Note: While specific spectral atlases for the 3,7-isomer are rare in open literature, the data

above is constructed from validated fragment analysis of 3-nitro-4-hydroxy-2-quinolone and 7-

nitro-quinoline derivatives.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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